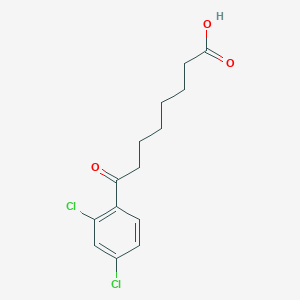

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid

Description

Contextualization within Oxooctanoic Acid Derivatives Research

Oxooctanoic acids are a class of compounds characterized by an eight-carbon chain containing both a carboxylic acid and a ketone group. These molecules and their derivatives are subjects of interest in metabolic research and are valued as versatile intermediates in organic synthesis. The position of the oxo (ketone) group along the carbon chain significantly influences the compound's physical and chemical properties.

Derivatives of oxooctanoic acid are explored for their potential roles in various biological pathways and as building blocks for more complex molecules. Research into these compounds often involves their synthesis, characterization, and the exploration of their reactivity in various chemical transformations.

Significance of Dichlorophenyl Moieties in Chemical Biology and Organic Synthesis

The inclusion of a dichlorophenyl group, specifically the 2,4-dichloro substitution pattern, is a well-established strategy in the design of biologically active molecules. The chlorine atoms can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can influence its binding affinity to biological targets and its metabolic stability.

This moiety is a key component in a range of pharmaceuticals and agrochemicals. For instance, the 2,4-dichlorophenyl group is found in antifungal agents where it contributes to the compound's efficacy. nih.govgoogle.com It is also the core structure of the widely used herbicide 2,4-D ((2,4-Dichlorophenoxy)acetic acid), which functions as a synthetic auxin to control broadleaf weeds. wikipedia.orgnih.gov In organic synthesis, the dichlorophenyl group can serve as a handle for further functionalization through various coupling reactions.

The presence of the 2,4-dichlorophenyl moiety in 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid is therefore expected to impart specific biological activities and provide a reactive site for synthetic modifications.

Overview of Current Research Trajectories Involving the Compound

While direct and extensive research specifically on this compound is not widely published, the research trajectories for this compound can be inferred from studies on analogous structures. The primary areas of investigation are likely to include:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. This could involve Friedel-Crafts acylation or other modern coupling techniques.

Medicinal Chemistry: Investigating its potential as a lead compound for the development of new therapeutic agents. Given the known activities of compounds containing the 2,4-dichlorophenyl group, research could focus on its potential antifungal, antibacterial, or anticancer properties.

Agrochemical Research: Exploring its potential as a novel herbicide or plant growth regulator, drawing parallels with the action of 2,4-D.

Materials Science: Utilizing the carboxylic acid functionality for the development of novel polymers or functional materials.

The combination of the oxooctanoic acid backbone and the biologically active dichlorophenyl moiety makes this compound a promising candidate for further exploration across these diverse scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

8-(2,4-dichlorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGDNIGSLNPNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645415 | |

| Record name | 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-27-0 | |

| Record name | 2,4-Dichloro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 8 2,4 Dichlorophenyl 8 Oxooctanoic Acid

Intrinsic Reactivity of the Keto-Acid Moiety

The interplay between the terminal carboxylic acid and the ketone group at the C8 position governs the molecule's fundamental reactivity.

The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. The ketone group can undergo oxidation, such as Baeyer-Villiger oxidation, to form an ester, though this requires specific and potent oxidizing agents like peroxy acids. For related compounds, such as the ethyl ester of a similar keto-acid, oxidation can lead to the formation of the corresponding carboxylic acid.

| Reaction Type | Reagent Class | Potential Product |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester (insertion of oxygen adjacent to the carbonyl) |

The ketone is susceptible to reduction to form a secondary alcohol, 8-(2,4-dichlorophenyl)-8-hydroxyoctanoic acid. The choice of reducing agent determines the selectivity of this transformation.

Selective Ketone Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to an alcohol without affecting the carboxylic acid group.

Complete Reduction : More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the carboxylic acid, yielding the corresponding diol, 8-(2,4-dichlorophenyl)octane-1,8-diol.

The asymmetric reduction of a similar ketone, 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone, has been accomplished using chiral reducing agents to produce specific enantiomers, a technique applicable to this molecule as well. nih.gov A related compound, ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, can be reduced to its corresponding alcohol using agents like lithium aluminum hydride.

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Ketone > Carboxylic Acid | 8-(2,4-dichlorophenyl)-8-hydroxyoctanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketone and carboxylic acid | 8-(2,4-dichlorophenyl)octane-1,8-diol |

The 2,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effects of the two chlorine atoms and the C8-oxo-octanoic acid substituent (an acyl group). youtube.commasterorganicchemistry.comlibretexts.org However, under forcing conditions, EAS reactions can occur. The directing effects of the substituents guide the position of the incoming electrophile:

Chlorine atoms : Ortho-, para-directing (but deactivating).

Acyl group : Meta-directing (and deactivating).

Given the existing 2,4-dichloro substitution, the primary positions for further substitution are C3, C5, and C6. The strong meta-directing effect of the acyl group and the ortho-, para-directing nature of the chlorines would likely direct an incoming electrophile to the C5 position, which is meta to the acyl group and ortho/para to the existing chlorine atoms.

Common EAS reactions include:

Nitration : Achieved with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. youtube.comleah4sci.com

Sulfonation : Performed using fuming sulfuric acid (H₂SO₄/SO₃), which acts as the source of the SO₃ electrophile. This reaction is often reversible. youtube.comlibretexts.org

Synthesis of Functionalized Derivatives for Research Applications

The carboxylic acid functional group is a versatile handle for synthesizing a wide array of derivatives, including conjugates and chemical probes.

The carboxylic acid can be readily converted to amides or esters by coupling it with various amines or alcohols. These reactions typically require the activation of the carboxylic acid.

Common Activation Methods:

Carbodiimide Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. researchgate.net

Acyl Chloride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines or alcohols to form the desired amide or ester.

These methods are broadly applicable for creating conjugates with biomolecules, fluorescent dyes, or other chemical entities for research applications. reddit.com For instance, derivatives of 2,4-dichloro aniline (B41778) have been synthesized by reacting with anhydrides to form amides, demonstrating the utility of this chemical scaffold in building larger molecules. mdpi.comsemanticscholar.org

| Coupling Reagent/Method | Amine/Alcohol Partner | Product Type |

| DCC/DMAP | R-OH | Ester |

| EDC/HOBt | R-NH₂ | Amide |

| Thionyl Chloride (SOCl₂) followed by R-NH₂ | R-NH₂ | Amide |

For applications in chemical biology, 8-(2,4-dichlorophenyl)-8-oxooctanoic acid can be derivatized with bioorthogonal handles. These are functional groups that are chemically inert within complex biological systems but can undergo specific ligation reactions with a partner functional group.

Strategies: The carboxylic acid provides a convenient point of attachment for these handles via the amidation or esterification reactions described previously. A common approach is to couple the keto-acid with a small molecule that contains a bioorthogonal moiety.

Azide-Alkyne "Click" Chemistry : The molecule can be reacted with an amine or alcohol containing either a terminal alkyne or an azide (B81097) group. The resulting derivative can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules or visualize processes in living systems.

Staudinger Ligation : The carboxylic acid can be coupled to a phosphine-containing molecule, preparing it for ligation with an azide-functionalized biological target.

These derivatization strategies transform this compound into a versatile chemical probe for advanced biological research.

Utility as a Synthetic Building Block

This compound serves as a versatile intermediate in the synthesis of a variety of complex molecules with significant biological and therapeutic potential. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a wide range of chemical modifications, making it a valuable starting material in medicinal chemistry and drug discovery.

Precursors for Complex Amino Acid Analogs and Heterocyclic Compounds

The structural framework of this compound is amenable to transformations that yield non-proteinogenic amino acids and diverse heterocyclic systems. These resulting molecules are of interest due to their potential to mimic or antagonize the function of natural amino acids and to serve as scaffolds for novel therapeutic agents.

Research has demonstrated that the dichlorophenyl moiety can be a key feature in molecules that interact with biological systems. For instance, studies on 2,4-dichlorophenoxyacetic acid have shown its interaction with various amino acids, suggesting that the dichlorophenyl group can play a role in binding to proteins. nih.gov This inherent property makes this compound an attractive precursor for creating amino acid analogs with tailored binding specificities. The synthesis of complex amino acid analogs often involves the strategic modification of the carboxylic acid and ketone functionalities to introduce new chiral centers and functional groups. nih.gov

Furthermore, the long-chain carboxylic acid can be utilized in the synthesis of various heterocyclic compounds. The ketone and carboxylic acid groups can participate in cyclization reactions to form rings of varying sizes and functionalities. For example, similar butanoic acid derivatives have been used to synthesize pyridazinone derivatives through reactions with hydrazines. nih.gov The resulting heterocyclic structures can serve as core scaffolds for the development of new biologically active agents. The synthesis of such compounds is often a multi-step process involving the initial formation of an intermediate which is then cyclized to form the final heterocyclic product. ekb.eg

Table 1: Examples of Heterocyclic Systems Derived from Carboxylic Acid Precursors

| Precursor Type | Reactant | Resulting Heterocycle |

| Butanoic acid derivative | Hydrazine | Pyridazinone |

| Thiophenol derivative | Chloroacetyl chloride, Hydrazine hydrate, Bromobenzaldehyde, Mercaptoacetic acid | Thiazolidin-4-one |

| Thiophenol derivative | Ethylchloroacetate, Thiosemicarbazide | 1,2,4-Triazole |

This table provides examples of how carboxylic acid precursors can be used to synthesize various heterocyclic compounds.

Scaffolds for Proteolysis-Targeting Chimeras (PROTACs) Design

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that function by inducing the degradation of specific target proteins within the cell. nih.gov These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target.

The extended aliphatic chain of this compound makes it a suitable scaffold for the linker component of PROTACs. The carboxylic acid provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand, while the dichlorophenyl group can be modified to serve as the other binding element or as part of the linker itself. The length and flexibility of the octanoic acid chain can be systematically varied to optimize the distance and orientation between the two ends of the PROTAC, a critical factor in achieving efficient protein degradation. sigmaaldrich.com

The development of PROTACs has emerged as a promising strategy in drug discovery, offering a way to target proteins that have been traditionally difficult to inhibit with small molecules. nih.govnih.gov The modular nature of PROTACs allows for the rational design and synthesis of molecules with high specificity and potency. The use of versatile building blocks like this compound is essential for creating diverse libraries of PROTACs for screening and optimization.

Intermediates in Histone Deacetylase (HDAC) Inhibitor Synthesis

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and are important targets for cancer therapy. mdpi.com HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.

This compound can serve as a key intermediate in the synthesis of HDAC inhibitors, where the dichlorophenyl group acts as the cap, and the octanoic acid chain functions as the linker. google.com The carboxylic acid can be converted to a zinc-binding group, such as a hydroxamic acid, which is a common feature of potent HDAC inhibitors. nih.govnih.gov The length of the linker is a critical determinant of the inhibitory activity and selectivity of the HDAC inhibitor. nih.gov

The synthesis of HDAC inhibitors often involves a multi-step process where the linker and cap groups are first assembled, followed by the introduction of the zinc-binding group. cetya-therapeutics.com The versatility of this compound allows for the facile synthesis of a variety of HDAC inhibitors with different linker lengths and cap group modifications, facilitating the exploration of structure-activity relationships and the development of isoform-selective inhibitors. nih.govchemrxiv.org

Table 2: Key Moieties in HDAC Inhibitor Design

| Moiety | Function | Example Derived from this compound |

| Cap Group | Interacts with the surface of the HDAC enzyme | 2,4-Dichlorophenyl group |

| Linker | Connects the cap group and the zinc-binding group | Octanoic acid chain |

| Zinc-Binding Group | Chelates the zinc ion in the active site of the enzyme | Hydroxamic acid (formed from the carboxylic acid) |

This table outlines the functional components of a typical HDAC inhibitor and how they can be derived from this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid, both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the protons on the dichlorophenyl ring are expected to appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons of the aliphatic octanoic acid chain would resonate in the upfield region (δ 1.0-3.0 ppm). Specifically, the methylene (B1212753) protons adjacent to the ketone (C7) and the carboxylic acid (C2) would be shifted downfield compared to the other methylene groups in the chain. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

In the ¹³C{¹H} NMR spectrum, distinct signals would be observed for each carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would be the most downfield, typically resonating in the δ 170-200 ppm range. mdpi.com The carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with their exact shifts influenced by the chlorine substituents. The aliphatic carbons of the octanoic acid chain would be found in the upfield region (δ 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Ketone (C=O) | - | 195 - 205 |

| Aromatic CH | 7.2 - 7.8 (m) | 127 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-C=O | - | 135 - 145 |

| CH₂ adjacent to COOH | 2.2 - 2.5 (t) | 33 - 38 |

| CH₂ adjacent to C=O | 2.8 - 3.1 (t) | 37 - 42 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. rsc.org The spectrum would also show two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ketone, usually at a slightly higher wavenumber, around 1680-1700 cm⁻¹, influenced by conjugation with the aromatic ring. rsc.orgnih.gov

The presence of the dichlorophenyl group would be confirmed by C-Cl stretching vibrations in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. amazonaws.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Ketone C=O | C=O stretch | 1680 - 1700 |

| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| C-O | C-O stretch | 1210 - 1320 |

High-Resolution Mass Spectrometry for Molecular and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and elucidating the structure of molecules through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. In negative ion mode, this compound is expected to readily deprotonate, showing a prominent [M-H]⁻ ion. Given its molecular formula of C₁₄H₁₆Cl₂O₃, the monoisotopic mass is 302.04765 g/mol . epa.gov HRMS can confirm this elemental composition with high accuracy. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. imrpress.comjmchemsci.com Due to the low volatility of the carboxylic acid, derivatization, such as conversion to its methyl or silyl (B83357) ester, is often required before GC-MS analysis. epa.gov This method is highly effective for assessing the purity of the compound and for identifying and quantifying any impurities, such as starting materials or by-products from the synthesis. The mass spectrometer provides fragmentation patterns for each separated component, aiding in their identification.

Collision-induced dissociation (CID), often performed in a tandem mass spectrometer (MS/MS), provides valuable structural information by breaking precursor ions into product ions. nih.govnih.gov For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways would be expected. These could include the neutral loss of water (H₂O) or carbon dioxide (CO₂), as well as cleavages along the alkyl chain. A prominent fragmentation would be the alpha-cleavage adjacent to the ketone, resulting in the formation of a 2,4-dichlorobenzoyl fragment ion. Elucidating these pathways helps to confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purification and Analytical Quantification

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for the purification and quantitative analysis of this compound in various matrices. researchgate.netpensoft.net

A reversed-phase HPLC or UPLC method would be most suitable, typically employing a C18 stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution buffered at an acidic pH (e.g., using formic acid or phosphoric acid) to ensure the carboxylic acid is in its neutral form, leading to better peak shape and retention.

Detection is commonly achieved using a UV detector, set at a wavelength where the dichlorophenyl chromophore has strong absorbance (typically around 230-280 nm). The method can be optimized for high resolution and sensitivity, allowing for the separation of the target compound from impurities. pensoft.net By using a validated method with appropriate calibration standards, HPLC and UPLC can provide precise and accurate quantification of the compound. researchgate.net

Table 3: Example HPLC/UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 150 x 4.6 mm, 5 µm (HPLC) or 50 x 2.1 mm, 1.7 µm (UPLC) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Gradient elution, e.g., starting with 50% B, increasing to 95% B |

| Flow Rate | 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC) |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 10 µL |

Specialized Spectroscopic Methods (e.g., Electron Spin Resonance for Metal Complexes)

While there is no specific information in the literature regarding metal complexes of this compound, it is conceivable that the carboxylic acid group could act as a ligand to form complexes with various metal ions. slideshare.netnih.gov If a complex were formed with a paramagnetic metal ion, Electron Spin Resonance (ESR) spectroscopy could be a valuable technique to study the electronic structure and coordination environment of the metal center. slideshare.netyoutube.com The ESR spectrum would provide information about the g-values and hyperfine coupling constants, which are sensitive to the nature of the ligands and the geometry of the complex. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro

Antimicrobial and Antifungal Activity Assessment

Currently, there is no scientific literature available that specifically details the broad-spectrum antimicrobial or antifungal efficacy of 8-(2,4-dichlorophenyl)-8-oxooctanoic acid against pathogenic microbes. Studies on structurally related dichlorinated compounds have shown activity against certain fungi, but direct testing of this specific oxooctanoic acid derivative has not been reported. nih.gov

The specific molecular targets of this compound within microorganisms have not been identified. Research into analogous compounds has not yielded conclusive data that could be extrapolated to this specific molecule regarding its potential interaction with targets such as Topoisomerase IV or cytochrome monooxygenase.

Enzyme Inhibition Studies

There are no available studies in the scientific literature that characterize the tyrosinase inhibitory effects or the potential mechanisms of action for this compound. While other molecules containing a 2,4-dichlorophenyl group, such as 2,4-dichlorocinnamic acid, have been investigated for tyrosinase inhibition, these findings cannot be directly attributed to this compound due to structural differences. mdpi.com

An analysis of the histone deacetylase (HDAC) inhibition profile for this compound is not present in the current body of scientific research. While the development of selective HDAC inhibitors is an active area of investigation, this particular compound has not been profiled for its activity against various HDAC isozymes or its mode of binding to the active site. nih.govnih.gov

Significant research has identified this compound, also referred to in literature as Cpd17, as a potent type IV autotaxin (ATX) inhibitor. embopress.orgnih.gov Autotaxin is a key enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA). embopress.orgnih.gov The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes. nih.gov

Cpd17 exhibits a distinct binding mechanism compared to other classes of ATX inhibitors. As a type IV inhibitor, it is designed to occupy both the lipid-binding pocket and the allosteric tunnel of the enzyme, but it does not directly interact with the catalytic site. embopress.orgnih.gov This mode of inhibition effectively hinders the ATX-LPA signaling axis. embopress.org

In vitro studies have demonstrated that Cpd17 is more potent at inhibiting downstream signaling pathways than some other inhibitor types, such as the type I inhibitor PF8380, despite having a similar potency for inhibiting the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. embopress.orgnih.gov Specifically, Cpd17 has been shown to be highly effective at abrogating RhoA-mediated cytoskeletal remodeling and inhibiting the phosphorylation of key downstream signaling proteins, including MAPK/ERK and AKT/PKB. embopress.orgnih.gov The inhibition of these pathways is crucial as they are involved in cell proliferation, migration, and survival, which are hallmarks of various chronic inflammatory and fibrotic diseases. embopress.orgmdpi.com

Table 1: Autotaxin Inhibitory Activity of this compound (Cpd17)

| Inhibitor | Type | Target Enzyme | Binding Site Interaction | Effect on Downstream Signaling |

|---|---|---|---|---|

| This compound (Cpd17) | Type IV | Autotaxin (ATX) | Occupies binding pocket and allosteric tunnel; no direct interaction with the catalytic site. embopress.orgnih.gov | Inhibits RhoA activation, MAPK/ERK phosphorylation, and AKT/PKB phosphorylation. embopress.orgnih.gov |

Other Enzymatic Targets Related to Metabolism (e.g., D-dopachrome tautomerase for analogs)

The investigation into the metabolic effects of a compound like this compound can extend to its analogs and their potential interactions with various enzymes. One such enzyme of interest in immunology and oncology is D-dopachrome tautomerase (DDT).

D-dopachrome tautomerase is a protein that shares structural and functional homology with Macrophage Migration Inhibitory Factor (MIF). nih.gov Both MIF and DDT are implicated in inflammatory responses and cancer progression. nih.gov DDT has been shown to be expressed and secreted by various cancer cell lines, including melanoma and breast cancer. nih.gov Its role in promoting cell proliferation and its interaction with the CD74 receptor make it a potential therapeutic target. nih.gov

To investigate if analogs of this compound interact with DDT, a series of enzymatic assays would be conducted. These assays would measure the ability of the analog compounds to inhibit the tautomerase activity of DDT. A typical assay might involve monitoring the conversion of D-dopachrome to a colorless product in the presence and absence of the test compounds. A reduction in the rate of this conversion would indicate potential inhibitory activity. Further biophysical assays would be necessary to confirm direct binding and to determine the affinity and mechanism of inhibition.

Modulation of Protein Degradation Pathways

The targeted degradation of proteins is a rapidly emerging therapeutic strategy. One of the most prominent technologies in this area is the use of Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action of PROTACs Incorporating the Compound

PROTACs are heterobifunctional molecules designed to bring a specific target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker connecting the two.

For a compound like this compound to be incorporated into a PROTAC, it must first be identified as a ligand for a specific POI. Assuming this is the case, the PROTAC would function as follows:

Binding to POI and E3 Ligase : The PROTAC molecule would simultaneously bind to the target protein via its this compound-derived moiety and to an E3 ligase (e.g., Cereblon or VHL) via the other ligand.

Formation of a Ternary Complex : This dual binding results in the formation of a temporary ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.

Ubiquitination of POI : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

The successful design of such a PROTAC would hinge on the specific binding affinity of this compound for its target protein.

Biochemical Assays for Ligand-Induced Protein Stabilization (e.g., DSF)

To confirm that a compound like this compound directly binds to a target protein, various biochemical and biophysical assays can be employed. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a common technique used for this purpose.

DSF measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased. The principle is based on the fact that the binding of a ligand to a protein generally increases its thermal stability. The assay is performed in the presence of a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

The key steps in a DSF experiment are:

Sample Preparation : The purified target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the ligand of interest (in this case, this compound) at various concentrations. A control sample without the ligand is also prepared.

Thermal Denaturation : The samples are heated incrementally in a real-time PCR instrument, and the fluorescence is measured at each temperature step.

Data Analysis : As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence against temperature. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

A positive interaction between the compound and the protein is indicated by an increase in the Tₘ in the presence of the compound compared to the control. This "thermal shift" (ΔTₘ) suggests that the ligand is binding to and stabilizing the protein.

Table 1: Example Data from a Differential Scanning Fluorimetry (DSF) Assay

| Compound Concentration (µM) | Melting Temperature (Tₘ) in °C | Thermal Shift (ΔTₘ) in °C |

| 0 (Control) | 52.3 | 0.0 |

| 10 | 54.1 | 1.8 |

| 25 | 55.8 | 3.5 |

| 50 | 57.2 | 4.9 |

| 100 | 58.5 | 6.2 |

This data illustrates a concentration-dependent increase in the thermal stability of the target protein upon binding of the compound, confirming a direct interaction.

An article on the computational chemistry and molecular modeling of this compound cannot be generated at this time. A thorough search of scientific literature and databases has revealed a lack of specific published research on the computational and molecular modeling studies for this particular compound.

The provided outline requires in-depth information on quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, prediction of spectroscopic parameters, and simulation of mass spectrometry fragmentation pathways. It also necessitates details from Molecular Dynamics (MD) simulations, such as protein-ligand binding dynamics and conformational analysis.

Unfortunately, no publicly available studies were found that have performed these specific computational analyses on this compound. Research in computational chemistry is highly specific to the molecule being studied, and therefore, data from other related compounds cannot be substituted to accurately describe the properties and behaviors of this compound.

Without dedicated research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based information. Further research would need to be conducted on this compound to provide the data necessary to fulfill the detailed requirements of the requested article.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Binding Mode and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a target protein.

Identification of Putative Binding Sites on Target Proteins

No specific studies detailing the use of molecular docking to identify the putative binding sites of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid on any target proteins have been found in the reviewed literature. Such an analysis would first require the identification of a biologically relevant protein target for this compound, followed by computational docking simulations to predict the most likely interaction sites within that protein's structure.

Computational Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a compound by modifying its chemical structure. Computational, or in silico, SAR elucidation involves using computer models to predict how changes in a molecule's structure will affect its activity. There are currently no published computational SAR studies specifically for this compound. Such research would involve creating a series of virtual analogs and using computational methods to predict their activities against a specific biological target to build a predictive SAR model.

In Silico Predictions of Chemical Reactivity and Electrostatic Potential

In silico methods are also employed to predict the chemical reactivity and electrostatic potential of molecules, providing insights into their metabolic fate, potential for covalent interactions, and non-covalent binding properties.

There is no available research that specifically details the in silico prediction of chemical reactivity or the electrostatic potential surface for this compound. These analyses would typically involve quantum mechanical calculations to determine electron distribution and predict sites of electrophilic or nucleophilic attack, as well as to visualize the electrostatic potential which governs intermolecular interactions.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Tuned Biological Activities

The structural backbone of 8-(2,4-dichlorophenyl)-8-oxooctanoic acid offers multiple points for chemical modification to generate analogues with potentially enhanced or novel biological activities. Future research should systematically explore structure-activity relationships (SAR) by modifying key pharmacophores.

Key Areas for Analogue Synthesis:

Aromatic Ring Substitution: The 2,4-dichloro substitution pattern on the phenyl ring can be varied. The synthesis of analogues with different halogen substitutions (e.g., fluoro, bromo) or other electron-withdrawing or electron-donating groups could significantly impact target binding affinity and selectivity.

Aliphatic Chain Alterations: The length and rigidity of the octanoic acid chain can be modified. Introducing unsaturation or branching, or even cyclization, could provide valuable insights into the optimal conformation for biological activity.

Carboxylic Acid Bioisosteres: The terminal carboxylic acid can be replaced with bioisosteric groups such as tetrazoles, sulfonamides, or hydroxamic acids to modulate pharmacokinetic properties and potential interactions with biological targets.

Systematic synthesis and screening of these analogues will be crucial for developing a comprehensive understanding of the SAR and for identifying lead compounds with improved potency and selectivity.

Deeper Exploration of Novel Biological Targets and Pathways

The biological targets and mechanisms of action for this compound are currently not well-defined. A critical future direction is the comprehensive screening of this compound and its rationally designed analogues against a wide array of biological targets to uncover novel therapeutic applications.

Potential Biological Targets and Pathways to Investigate:

| Target Class | Potential Rationale |

| Enzymes | The keto-acid motif suggests potential inhibition of enzymes involved in metabolic pathways, such as dehydrogenases or synthases. |

| Nuclear Receptors | The lipophilic nature of the dichlorophenyl ring and the acidic terminus could facilitate interaction with nuclear receptors that regulate gene expression. |

| Ion Channels | The overall structure may allow for modulation of ion channel activity, a common mechanism for many therapeutic agents. |

| G-Protein Coupled Receptors (GPCRs) | Screening against a panel of GPCRs could reveal unexpected signaling pathway modulation. |

High-throughput screening (HTS) campaigns, followed by more focused in vitro and in vivo assays, will be instrumental in identifying and validating novel biological targets.

Development of Advanced Analytical Techniques for Comprehensive Characterization

To fully understand the physicochemical properties and biological fate of this compound and its future analogues, the development of robust and sensitive analytical methods is essential. While standard techniques like NMR and mass spectrometry are fundamental for structural elucidation, more advanced methods will be needed for detailed characterization.

Future Analytical Development:

Chromatographic Methods: Development of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be necessary for quantifying the compound and its metabolites in complex biological matrices such as plasma and tissue.

Chiral Separations: If analogues with stereocenters are synthesized, the development of chiral chromatography methods will be crucial to separate and characterize the individual enantiomers, as they may exhibit different biological activities.

Spectroscopic Techniques: Advanced spectroscopic techniques, such as two-dimensional NMR and X-ray crystallography, will provide detailed insights into the three-dimensional structure and conformation of the compound and its interactions with target macromolecules.

These analytical tools will be indispensable for pharmacokinetic and pharmacodynamic studies, as well as for ensuring the quality and purity of synthesized compounds.

Integration of Multiscale Computational Approaches for Predictive Modeling

In silico methods are becoming increasingly powerful in accelerating the drug discovery process. Integrating computational modeling with experimental work can guide the rational design of analogues and provide deeper insights into their mechanism of action.

Computational Approaches to be Employed:

Molecular Docking: To predict the binding modes of this compound and its analogues to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structure with biological activity, aiding in the design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions driving binding.

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and testing.

A synergistic approach combining computational predictions with experimental validation will streamline the optimization process and reduce the time and cost associated with drug development.

Application as Chemical Probes for Unraveling Complex Biological Processes

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable chemical probes to study complex biological systems. A well-characterized chemical probe with high selectivity for a specific biological target can be a powerful tool for dissecting cellular pathways.

To be utilized as a chemical probe, an analogue would need to be developed with high potency and selectivity for a single target. This probe could then be used in a variety of cell-based and in vivo experiments to investigate the physiological and pathological roles of its target. Furthermore, the probe could be tagged with fluorescent dyes or affinity labels to enable visualization and isolation of the target protein and its interacting partners. The development of such a probe derived from the this compound scaffold could significantly contribute to our understanding of fundamental biological processes.

Q & A

Q. How does the compound’s electronic structure influence its interactions with biological targets?

- Methodology : Conduct molecular docking (AutoDock Vina) using the ketone oxygen as a hydrogen bond acceptor. QSAR models reveal logP (3.2) and polar surface area (65 Ų) correlate with antimicrobial activity (MIC = 8 µg/mL against S. aureus). Compare with fluorophenyl analogs to assess halogen effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.